(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
The compound is a derivative of isoxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom . It also contains a 2,3-dihydrobenzo[b][1,4]dioxin ring and a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone can afford a chalcone, which can be transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Esterification of the resulting compound followed by hydrolysis of the cyano group can furnish the isoxazole scaffold . The novel amide derivatives can be accumulated in the reaction of the scaffold with the corresponding anilines .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by FTIR, 1H and 13C NMR, and mass spectra . The crystal structure of a similar compound, C12H9NO4S, has been reported . It crystallizes in the triclinic system with space group P1̅ .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Claisen–Schmidt condensation, oxidative cyclization, esterification, and hydrolysis .Scientific Research Applications
Antimicrobial Activity
The synthesized compound has been tested for antimicrobial properties. Specifically, it exhibits activity against gram-positive bacterial strains (Bacillus cereus and Staphylococcus aureus) and gram-negative bacterial strains (E. coli and Pseudomonas aeruginosa). Notably, compounds 9f and 9h demonstrate high antimicrobial activity, while others exhibit moderate effects .
Antioxidant Potential
The compound’s antioxidant activity was evaluated using the DPPH radical scavenging method. It shows promise as an antioxidant, which is crucial for protecting cells from oxidative damage. Comparisons were made against the reference compound 2,6-bis(1,1-dimethylethyl)-4-methylphenol (BHT) in this assessment .
Immunomodulation
While not directly studied for immunomodulatory effects, compounds with similar structures have been investigated in this context. The presence of the isoxazole scaffold suggests potential immunomodulatory activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-28-19-5-3-2-4-18(19)25-8-10-26(11-9-25)23(27)17-15-21(31-24-17)16-6-7-20-22(14-16)30-13-12-29-20/h2-7,14-15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLMAVKXPWWLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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